- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Cas no 916792-62-6 (3-Fluoro-2-iodobenzonitrile)

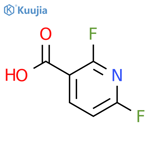

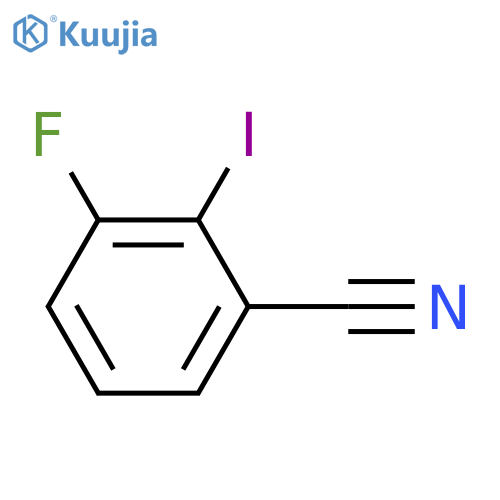

3-Fluoro-2-iodobenzonitrile structure

Nome do Produto:3-Fluoro-2-iodobenzonitrile

N.o CAS:916792-62-6

MF:C7H3FIN

MW:247.008297204971

MDL:MFCD07782075

CID:1029430

3-Fluoro-2-iodobenzonitrile Propriedades químicas e físicas

Nomes e Identificadores

-

- 3-fluoro-2-iodobenzonitrile

- 3-Fluoro-2-iodo-benzonitrile

- STL557237

- BBL103427

- FCH1324150

- AS05851

- CM13076

- AX8010223

- X4291

- 3-Fluoro-2-iodobenzonitrile (ACI)

- 3-Fluoro-2-iodobenzonitrile

-

- MDL: MFCD07782075

- Inchi: 1S/C7H3FIN/c8-6-3-1-2-5(4-10)7(6)9/h1-3H

- Chave InChI: LOHHYNZRGUOISS-UHFFFAOYSA-N

- SMILES: N#CC1C(I)=C(F)C=CC=1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 162

- Superfície polar topológica: 23.8

Propriedades Experimentais

- Ponto de Fusão: 88-90°C

3-Fluoro-2-iodobenzonitrile Informações de segurança

- Palavra de Sinal:Warning

- Declaração de perigo: H315; H319; H335

- Declaração de Advertência: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- Condição de armazenamento:Store at room temperature

3-Fluoro-2-iodobenzonitrile Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 100mg |

¥37.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 1g |

¥217.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112116-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 98% | 5g |

¥939.00 | 2024-04-25 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2022-05-27 | |

| TRC | F592098-100mg |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Alichem | A013033218-1g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 1g |

$1504.90 | 2023-08-31 | |

| Chemenu | CM159025-1g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 1g |

$152 | 2021-06-16 | |

| Apollo Scientific | PC502585-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

£179.00 | 2023-09-01 | |

| Chemenu | CM159025-25g |

3-fluoro-2-iodobenzonitrile |

916792-62-6 | 95+% | 25g |

$1388 | 2021-06-16 | |

| 1PlusChem | 1P003AFU-5g |

3-Fluoro-2-iodobenzonitrile |

916792-62-6 | 97% | 5g |

$84.00 | 2025-02-19 |

3-Fluoro-2-iodobenzonitrile Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 3 h, rt

1.3 Reagents: Sodium hydroxide Solvents: Ethanol ; 0.5 h, rt

2.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

2.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

3.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

3.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Magnesate(1-), dichloro(2,2,6,6-tetramethylpiperidinato)-, lithium (1:1) Solvents: Tetrahydrofuran ; rt; 0.5 h, rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Reagents: Iodine ; 12 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

Referência

- Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases, Organic Letters, 2021, 23(19), 7396-7400

Synthetic Routes 3

Condições de reacção

1.1 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Di-sec-butylmagnesium Solvents: Toluene ; 0 °C; 1 h, 0 °C

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C

2.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

2.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide ; 0 °C; 5 h, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referência

- Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines, Chemistry - A European Journal, 2022, 28(1),

3-Fluoro-2-iodobenzonitrile Raw materials

- 3-Fluorobenzoyl chloride

- 3-Fluorobenzonitrile

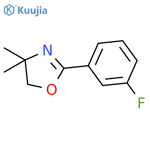

- 2-(3-fluorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

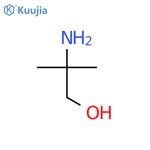

- 2-Amino-2-methyl-1-propanol

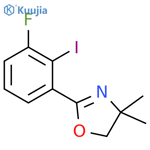

- 2-(3-Fluoro-2-iodophenyl)-4,5-dihydro-4,4-dimethyloxazole

3-Fluoro-2-iodobenzonitrile Preparation Products

3-Fluoro-2-iodobenzonitrile Literatura Relacionada

-

Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014

-

4. Book reviews

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

916792-62-6 (3-Fluoro-2-iodobenzonitrile) Produtos relacionados

- 877868-92-3(5-fluoro-2-iodobenzonitrile)

- 1427022-97-6(1-(furan-3-yl)cyclopropane-1-carboxylic acid)

- 2195883-15-7(6-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one)

- 1239460-75-3(5-bromo-8-(trifluoromethyl)quinoline)

- 1330750-67-8(Methyl 5-bromoisoquinoline-1-carboxylate)

- 2228708-92-5(tert-butyl N-4-(5-amino-1-methyl-1H-pyrazol-3-yl)-3-methoxyphenylcarbamate)

- 1357352-03-4(5-(tert-butoxy)carbonyl-4H,5H,6H,7H-furo3,2-cpyridine-4-carboxylic acid)

- 2229356-92-5(4-{6,6-dimethylbicyclo3.1.1heptan-2-yl}piperidine)

- 1436298-50-8(6-(Methylthio)-N-[(2-phenylethyl)sulfonyl]-3-pyridinecarboxamide)

- 2229524-35-8(3,3-difluoro-2-(2-methoxy-6-methylpyridin-4-yl)propan-1-amine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:916792-62-6)3-Fluoro-2-iodobenzonitrile

Pureza:99%/99%

Quantidade:5.0g/10.0g

Preço ($):358.0/595.0